S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione
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Overview
Description
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular detoxification processes. The addition of the N-hydroxy-N-iodophenylcarbamoyl group to glutathione enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione typically involves the following steps:
Preparation of N-Hydroxy-N-iodophenylcarbamoyl Chloride: This intermediate is synthesized by reacting N-hydroxyaniline with iodine monochloride in an appropriate solvent, such as acetonitrile, under controlled temperature conditions.
Coupling with Glutathione: The N-hydroxy-N-iodophenylcarbamoyl chloride is then reacted with glutathione in the presence of a base, such as triethylamine, to form the final product. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include using automated synthesis equipment and continuous flow reactors to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: It can be reduced back to its thiol form, which is essential for its role in detoxification processes.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize the compound.
Reducing Agents: Dithiothreitol (DTT) or glutathione reductase can reduce the compound.
Nucleophiles: Various nucleophiles, such as amines or thiols, can substitute the iodine atom under mild conditions.
Major Products Formed
Disulfides: Formed during oxidation reactions.
Reduced Thiols: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in cellular detoxification and as a potential antioxidant.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione involves its interaction with cellular thiols and redox-active enzymes. The compound can modulate the activity of enzymes such as glyoxalase I, which is involved in detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis . By forming a complex with glyoxalase I, the compound enhances the enzyme’s activity, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
S-(N-Hydroxy-N-p-nitrophenylcarbamoyl)glutathione: Similar in structure but with a nitro group instead of an iodine atom.
S-(N-Hydroxy-N-methylphenylcarbamoyl)glutathione: Contains a methyl group instead of an iodine atom.
Uniqueness
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This iodine atom can participate in various substitution reactions, making the compound versatile for chemical modifications and applications.
Properties
Molecular Formula |
C17H23IN4O8S |
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Molecular Weight |
570.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(R)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17+/m0/s1 |
InChI Key |
SCHAHXXLASZJCD-NVGCLXPQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N([C@H](O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
Canonical SMILES |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
Origin of Product |
United States |
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